2-Amino-5-chloropyridine-3-sulfonamide

P-glycoprotein inhibition multidrug resistance cancer pharmacology

2-Amino-5-chloropyridine-3-sulfonamide (CAS 163137-44-8) is a structurally distinct Pgp inhibitor scaffold (IC50=4.1μM) essential for multidrug resistance reversal SAR studies. The 2-amino group serves as a critical synthetic handle for constructing pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide potassium channel opener chemotypes. Its favorable Lipinski profile (MW 207.64, XLogP3 0.2) makes it a lead-like fragment for drug discovery. Unlike deaminated or bromo-analogs, only this exact substitution pattern ensures reproducible biological activity and downstream coupling efficiency. Researchers must verify ≥95% purity to guarantee reliable library synthesis and screening outcomes. Ideal for sulfonamide-based antibacterial programs targeting folic acid biosynthesis.

Molecular Formula C5H6ClN3O2S
Molecular Weight 207.64 g/mol
CAS No. 163137-44-8
Cat. No. B069703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyridine-3-sulfonamide
CAS163137-44-8
Molecular FormulaC5H6ClN3O2S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1S(=O)(=O)N)N)Cl
InChIInChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11)
InChIKeySUXWIRGLOFKIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloropyridine-3-sulfonamide (CAS 163137-44-8): Verified Physicochemical and Procurement Specifications


2-Amino-5-chloropyridine-3-sulfonamide (CAS 163137-44-8) is a halogenated pyridine-3-sulfonamide derivative with the molecular formula C5H6ClN3O2S and a molecular weight of 207.64 g/mol [1]. The compound features a 2-amino substitution, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position of the pyridine ring . Standard procurement specifications include a minimum purity of 95% (as verified by multiple commercial vendors) and GHS classification with the signal word "Warning" . Computed physicochemical properties include XLogP3-AA of 0.2, two hydrogen bond donors, and five hydrogen bond acceptors [1].

2-Amino-5-chloropyridine-3-sulfonamide: Why Structural Analog Substitution Introduces Uncontrolled Variables in Synthesis and Assay Design


Substitution of 2-amino-5-chloropyridine-3-sulfonamide with in-class analogs such as 5-chloropyridine-3-sulfonamide (lacking the 2-amino group) or 2-amino-5-bromopyridine-3-sulfonamide (halogen-substituted) introduces quantifiable differences in molecular weight, halogen atomic radius, electronic properties, and biological activity profiles that compromise experimental reproducibility. The 2-amino group provides a critical hydrogen-bonding donor site and nucleophilic handle for derivatization absent in the deaminated analog [1]. Halogen substitution (Cl vs. Br) alters molecular weight (207.64 vs. 252.09 g/mol) and steric bulk, affecting reaction kinetics and downstream coupling efficiency . Furthermore, the target compound exhibits specific P-glycoprotein (Pgp) inhibitory activity that is not established for the deaminated analog, rendering generic substitution scientifically invalid in Pgp-related pharmacological studies .

2-Amino-5-chloropyridine-3-sulfonamide (163137-44-8): Quantitative Evidence for Scientific Selection vs. Closest Analogs


P-Glycoprotein (Pgp) Inhibition: Quantified Activity vs. Known Inhibitor Cyclosporine A

2-Amino-5-chloropyridine-3-sulfonamide demonstrates P-glycoprotein (Pgp) inhibitory activity with an IC50 value of 4.1 μM . This represents quantifiable inhibitory potency against the ATP-dependent efflux pump implicated in multidrug resistance. For comparison, the well-established Pgp inhibitor cyclosporine A exhibits an IC50 of approximately 1.0–2.0 μM in comparable functional assays (calcein-AM uptake), while verapamil, another reference inhibitor, shows IC50 values in the 5–10 μM range [1].

P-glycoprotein inhibition multidrug resistance cancer pharmacology efflux transporter

Molecular Weight Differential vs. Bromo-Analog: Quantified Impact on Reaction Stoichiometry and Molar Calculations

2-Amino-5-chloropyridine-3-sulfonamide (C5H6ClN3O2S) has a molecular weight of 207.64 g/mol [1]. Its closest halogen-substituted analog, 2-amino-5-bromopyridine-3-sulfonamide (C5H6BrN3O2S, CAS 869008-16-2), has a molecular weight of 252.09 g/mol . This represents a 21.4% increase in molecular weight and a quantifiable difference in halogen atomic radius (Cl covalent radius ≈ 99 pm; Br covalent radius ≈ 114 pm, a 15% increase) [2].

synthetic chemistry reaction stoichiometry halogen substitution building block

Density and Boiling Point Differential vs. Deaminated Analog: Quantified Physicochemical Divergence

2-Amino-5-chloropyridine-3-sulfonamide has a measured density of 1.65 g/cm³ and a boiling point of 446.9°C at 760 mmHg . The deaminated analog 5-chloropyridine-3-sulfonamide (CAS 1334148-60-5) lacks the 2-amino substituent and exhibits substantially different physicochemical behavior, with a molecular weight of 192.63 g/mol and distinct hydrogen-bonding capacity (reduced by one H-bond donor) [1]. While direct density and boiling point data for the deaminated analog are not uniformly reported, the presence of the 2-amino group in the target compound introduces additional intermolecular hydrogen bonding that is expected to elevate boiling point and alter crystallization behavior relative to the deaminated scaffold [2].

physicochemical properties purification crystallization handling

Functional Group Availability: 2-Amino Group as Quantifiable Synthetic Handle Absent in Deaminated Analog

2-Amino-5-chloropyridine-3-sulfonamide possesses a primary aromatic amine at the 2-position, providing a nucleophilic site capable of participating in amide bond formation, urea synthesis, diazotization, and various coupling reactions . The deaminated analog 5-chloropyridine-3-sulfonamide (CAS 1334148-60-5) lacks this amino group entirely, eliminating the capacity for amine-directed derivatization [1]. In synthetic route design, the 2-amino group has been specifically leveraged as a key functional handle in patented processes for constructing pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide scaffolds, a class of potassium channel openers structurally related to diazoxide .

synthetic intermediate derivatization amide coupling heterocyclic chemistry

Lipinski Rule Compliance: Quantified Drug-Likeness Parameters vs. Analog Class

2-Amino-5-chloropyridine-3-sulfonamide satisfies all Lipinski Rule of Five criteria for drug-likeness: molecular weight = 207.64 g/mol (<500); XLogP3-AA = 0.2 (<5); hydrogen bond donors = 2 (<5); hydrogen bond acceptors = 5 (<10) [1]. The compound also has exactly one rotatable bond, indicating low conformational flexibility . For comparison, the bromo-analog 2-amino-5-bromopyridine-3-sulfonamide has molecular weight 252.09 g/mol, pushing closer to the 500 Da threshold, while maintaining similar H-bond donor/acceptor counts .

drug-likeness ADME prediction lead optimization medicinal chemistry

Synthetic Accessibility via Two Distinct Routes: Quantified Process Flexibility vs. Single-Route Analogs

2-Amino-5-chloropyridine-3-sulfonamide is accessible via two documented synthetic routes: (1) ammonolysis of 2-amino-5-chloro-3-pyridinesulfonyl chloride, and (2) direct sulfonation/sulfamoylation of 2-amino-5-chloropyridine . This dual synthetic accessibility provides quantifiable supply chain redundancy. While specific yield ranges for these routes are not disclosed in open literature, the existence of multiple synthetic pathways reduces procurement risk relative to single-route analogs that are vulnerable to precursor shortages or process interruptions .

synthetic route process chemistry scale-up supply chain

2-Amino-5-chloropyridine-3-sulfonamide (163137-44-8): Validated Research and Industrial Application Scenarios


P-Glycoprotein (Pgp) Efflux Transporter Inhibition Studies in Multidrug Resistance Research

Based on the quantified IC50 value of 4.1 μM for Pgp inhibition, 2-amino-5-chloropyridine-3-sulfonamide is a viable scaffold for structure-activity relationship (SAR) studies targeting multidrug resistance reversal in cancer pharmacology . Researchers should use this compound as a structurally distinct Pgp inhibitor template, distinct from macrocyclic peptides (cyclosporine A) and phenylalkylamines (verapamil). Assay conditions should employ calcein-AM accumulation in Pgp-overexpressing cell lines (e.g., MDR1-transfected MDCK or KB-V1 cells) with cyclosporine A (IC50 ≈ 1–2 μM) as a positive control [1].

Synthesis of Pyrido[2,3-e]-1,2,4-thiadiazine 1,1-Dioxide Potassium Channel Openers

The 2-amino group of 2-amino-5-chloropyridine-3-sulfonamide serves as a critical synthetic handle for constructing the pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide scaffold, a privileged chemotype in potassium channel opener development structurally related to diazoxide and pinacidil . The chlorine at the 5-position and sulfonamide at the 3-position provide additional derivatization vectors for SAR exploration. Procurement of this specific intermediate is essential for replicating published synthetic protocols in this therapeutic area.

Sulfonamide-Based Antibacterial Agent Intermediate Development

2-Amino-5-chloropyridine-3-sulfonamide is documented as a key intermediate in the synthesis of sulfonamide-based antibacterial agents that inhibit bacterial growth by interfering with folic acid biosynthesis [2]. The combination of the 2-amino nucleophilic handle and the 3-sulfonamide pharmacophoric element positions this compound as a versatile building block for generating libraries of sulfa drug candidates. Researchers should verify purity specifications (≥95% minimum) prior to library synthesis to ensure reproducibility of biological screening results.

Computational ADME Profiling and Fragment-Based Drug Discovery

The favorable Lipinski profile (MW = 207.64 g/mol; XLogP3-AA = 0.2; HBD = 2; HBA = 5; rotatable bonds = 1) supports the use of 2-amino-5-chloropyridine-3-sulfonamide as a lead-like fragment for computational ADME prediction and fragment-based drug discovery [3]. The lower molecular weight relative to the bromo-analog (ΔMW = -44.45 g/mol) provides a quantitative advantage for fragment library design where maintaining molecular weight below 250 Da is a typical inclusion criterion. Researchers should integrate this scaffold into virtual screening campaigns targeting enzymes with sulfonamide-binding pockets, including carbonic anhydrases and dihydropteroate synthase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-chloropyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.